molecular formula C10H13N5 B1378792 1-(3-aminophenyl)-N,N-dimethyl-1H-1,2,4-triazol-3-amine CAS No. 1797636-14-6

1-(3-aminophenyl)-N,N-dimethyl-1H-1,2,4-triazol-3-amine

Cat. No. B1378792
CAS RN: 1797636-14-6
M. Wt: 203.24 g/mol
InChI Key: KVDFCEKYWDVOHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(3-aminophenyl)-N,N-dimethyl-1H-1,2,4-triazol-3-amine” is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing a five-membered ring with three nitrogen atoms and two carbon atoms . The 3-aminophenyl group suggests the presence of an aromatic ring with an amino group attached, which could contribute to various chemical properties and reactivities.


Molecular Structure Analysis

The molecular structure of this compound would likely feature a planar 1,2,4-triazole ring, due to the sp2 hybridization of the ring atoms. The presence of the 3-aminophenyl group could introduce some degree of conformational flexibility, depending on its attachment point on the triazole ring .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by several factors. The amino group on the phenyl ring could act as a nucleophile in reactions, while the triazole ring might participate in reactions as a whole, such as in cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple nitrogen atoms could result in hydrogen bonding capabilities, influencing its solubility in different solvents .

Scientific Research Applications

  • Chemical Structure Analysis : A study by Dolzhenko et al. (2008) discussed the crystallization of a related triazole compound, highlighting the planar nature of the triazolo[1,5-a][1,3,5]triazine heterocyclic core and the involvement of methyl groups in weak intramolecular hydrogen bonds. This research provides insights into the structural characteristics of similar triazole compounds (Dolzhenko, Tan, Koh, Woo, & Chui, 2008).

  • Synthesis and Antimicrobial Activities : Bektaş et al. (2007) synthesized various triazole derivatives and evaluated their antimicrobial activities, demonstrating the potential of these compounds in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

  • Molecular Rearrangements in Photochemistry : Buscemi, Vivona, and Caronna (1996) investigated the photochemistry of oxadiazoles in the presence of nitrogen nucleophiles, leading to the formation of triazoles. This research sheds light on the behavior of triazole compounds under specific conditions and their potential applications in photochemical processes (Buscemi, Vivona, & Caronna, 1996).

  • Functional Modification of Polymers : Aly and El-Mohdy (2015) explored the modification of polyvinyl alcohol/acrylic acid hydrogels with various amines, including triazole derivatives. This research highlights the application of triazole compounds in enhancing the properties of polymers for potential medical applications (Aly & El-Mohdy, 2015).

  • Synthesis of Aminomethylenebisphosphonates : Miszczyk et al. (2017) reported the synthesis of aminomethylenebisphosphonates using 3-amino-1,2,4-triazole, demonstrating the versatility of triazole compounds in synthesizing compounds with potential antiosteoporotic activities (Miszczyk, Wieczorek, Gałęzowska, Dziuk, Wietrzyk, & Chmielewska, 2017).

  • Electrophilicity-Nucleophilicity Relations in Chemistry : Dichiarante, Fagnoni, and Albini (2008) used a related N,N-dimethyl-4-aminophenyl cation as an electrophilic probe to determine the relative reactivity of nucleophiles, providing insights into the reactivity of similar compounds in chemical reactions (Dichiarante, Fagnoni, & Albini, 2008).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets. For instance, many triazole derivatives exhibit antimicrobial, antifungal, and anticancer activities .

Future Directions

The future research directions for this compound could be vast, depending on its intended application. If it shows promising biological activity, it could be further optimized and studied as a potential therapeutic agent .

properties

IUPAC Name

1-(3-aminophenyl)-N,N-dimethyl-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-14(2)10-12-7-15(13-10)9-5-3-4-8(11)6-9/h3-7H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDFCEKYWDVOHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN(C=N1)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-aminophenyl)-N,N-dimethyl-1H-1,2,4-triazol-3-amine

CAS RN

1797636-14-6
Record name 1-(3-aminophenyl)-N,N-dimethyl-1H-1,2,4-triazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-aminophenyl)-N,N-dimethyl-1H-1,2,4-triazol-3-amine
Reactant of Route 2
1-(3-aminophenyl)-N,N-dimethyl-1H-1,2,4-triazol-3-amine
Reactant of Route 3
Reactant of Route 3
1-(3-aminophenyl)-N,N-dimethyl-1H-1,2,4-triazol-3-amine
Reactant of Route 4
Reactant of Route 4
1-(3-aminophenyl)-N,N-dimethyl-1H-1,2,4-triazol-3-amine
Reactant of Route 5
Reactant of Route 5
1-(3-aminophenyl)-N,N-dimethyl-1H-1,2,4-triazol-3-amine
Reactant of Route 6
Reactant of Route 6
1-(3-aminophenyl)-N,N-dimethyl-1H-1,2,4-triazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.